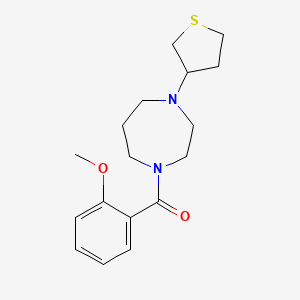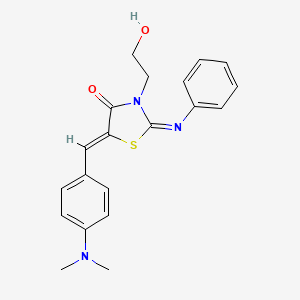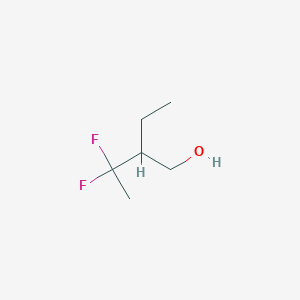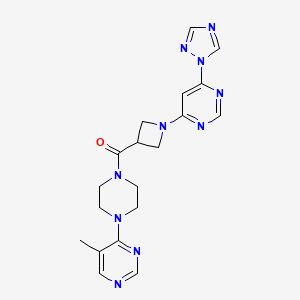
(2-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as MTDP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzodiazepine derivatives and has been found to exhibit anxiolytic and sedative effects in animal studies.
Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds structurally related to "(2-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" are studied for their unique synthetic routes and chemical reactivity. For instance, the preparation and transformations of diazepinones and their derivatives showcase innovative synthetic methodologies. A novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones through thermal elimination of methanol from tetrahydro-1H-1,3-diazepin-2-ones has been developed, leading to pyrrole derivatives under basic or acidic conditions, suggesting a broad applicability in creating diverse heterocyclic compounds (A. Fesenko & A. Shutalev, 2014).
Anticancer Activity
The exploration of anticancer properties is a significant aspect of research for compounds related to "(2-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone." A study on naphthyridine derivatives, including a structurally similar compound, demonstrated potent anticancer activity against human malignant melanoma cells. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemotherapeutic agent (Q. Kong et al., 2018).
Biological Evaluation and Pharmacological Potential
Further, the synthesis and biological evaluation of derivatives structurally akin to the query compound have been conducted to assess their pharmacological potential. For instance, (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives were synthesized and showed interesting antimicrobial activity, indicating the diverse biological applications of these compounds (Parthiv K. Chaudhari, 2012).
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBPKZGSTZKGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2936902.png)

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)
![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline](/img/structure/B2936909.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)


